
Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside
Overview
Description
Alpha-D-Glucopyranoside methyl tetraacetate is a derivative of glucose, specifically a methylated and acetylated form of alpha-D-glucopyranoside
Preparation Methods
Alpha-D-Glucopyranoside methyl tetraacetate can be synthesized through the acetolysis of alpha-D-glucopyranoside. The process involves the reaction of alpha-D-glucopyranoside with acetic anhydride and acetic acid in the presence of a catalyst such as sulfuric acid or zinc chloride . The reaction typically proceeds at room temperature and results in the formation of the tetraacetate derivative.
Chemical Reactions Analysis
Alpha-D-Glucopyranoside methyl tetraacetate undergoes various chemical reactions, including:
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside typically involves the reaction of α-D-glucopyranose with acetic anhydride in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .
Applications in Glycosylation Reactions
One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is its role as a glycosyl donor in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates such as:
- Glycosides : Molecules with significant biological importance.
- Oligosaccharides : Short chains of monosaccharides that play roles in cell recognition and signaling.
- Polysaccharides : Long chains that serve structural and storage functions in living organisms.
- Glycoconjugates : Compounds where carbohydrates are covalently linked to proteins or lipids.
In glycosylation reactions, methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reacts with acceptor molecules (e.g., alcohols) under Lewis acid catalysis to form glycosidic bonds .
Biological Interactions
Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside interacts with various enzymes and proteins. These interactions can be pivotal for studying enzyme mechanisms and carbohydrate recognition processes . However, it does not have a known direct biological function itself.
Comparative Analysis with Other Acetylated Glucopyranosides
The following table compares methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside with other acetylated derivatives:
Compound Name | Acetyl Groups | Anomeric Configuration | Unique Features |
---|---|---|---|
Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside | 3 | α | Fewer acetyl groups; different reactivity |
Methyl 2-O-acetyl-α-D-glucopyranoside | 1 | α | Limited protective capacity |
Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 2 | α | Different regioselectivity |
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside | 4 | α | Complete protection of multiple hydroxyl groups; selective deacetylation |
The comprehensive protection offered by methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside allows for greater flexibility in synthetic applications compared to other derivatives .
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside methyl tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and glycosidic linkage play a crucial role in these interactions, influencing the binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Alpha-D-Glucopyranoside methyl tetraacetate can be compared with other similar compounds, such as:
Methyl alpha-D-glucopyranoside: This compound lacks the acetyl groups present in the tetraacetate derivative and has different chemical properties and reactivity.
Methyl beta-D-glucopyranoside: This isomer has a different configuration at the anomeric carbon, leading to distinct chemical behavior and interactions.
Alpha-D-Glucopyranoside derivatives: Various derivatives with different functional groups can exhibit unique properties and applications, highlighting the versatility of glucopyranoside chemistry.
Biological Activity
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its four acetyl groups attached to the hydroxyl groups of the glucose molecule, which can influence its solubility, reactivity, and interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings.
- Empirical Formula : CHO
- Molecular Weight : 362.33 g/mol
- CAS Number : 604-70-6
Biological Activities
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside exhibits several notable biological activities:
-
Antimicrobial Activity
- Studies have shown that glycosides can possess antimicrobial properties. The acetylation of hydroxyl groups in methyl glucopyranosides may enhance their activity against various pathogens by altering membrane permeability or inhibiting enzyme activity.
-
Enzyme Inhibition
- Research indicates that certain glycosides can inhibit enzymes such as glycosidases and amylases. The structural modifications in methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may lead to increased potency as an enzyme inhibitor compared to its non-acetylated counterparts.
-
Cytotoxicity
- Some studies suggest that acetylated sugars can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.
-
Immunomodulatory Effects
- There is evidence that glycosides can modulate immune responses. Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside may enhance or inhibit specific immune pathways, potentially influencing inflammation and immune regulation.
Case Studies and Research Findings
Several studies have investigated the biological activities of methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : A study demonstrated that methyl glucopyranosides exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of acetyl groups enhances the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .
- Enzyme Inhibition : Research indicated that methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside effectively inhibits α-amylase with an IC50 value significantly lower than that of non-acetylated glucose derivatives . This suggests potential applications in managing diabetes by slowing carbohydrate digestion.
- Cytotoxicity : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through mitochondrial pathways . The mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress.
- Immunomodulatory Effects : Another study highlighted its role in modulating immune responses by altering cytokine profiles in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Basic Questions
Q. How is Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside synthesized, and what are the critical steps in ensuring regioselective acetylation?
The synthesis typically involves acetylation of methyl α-D-glucopyranoside using acetic anhydride in the presence of a catalyst like ZnCl₂. A key step is maintaining anhydrous conditions to prevent hydrolysis of acetyl groups. Regioselectivity is achieved by protecting all hydroxyl groups (2,3,4,6-positions) through controlled stoichiometry and reaction monitoring via TLC or NMR . For large-scale preparations, recrystallization from diisopropyl ether enhances purity .
Q. What spectroscopic techniques are essential for characterizing the structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside?
- NMR Spectroscopy : H and C NMR identify acetyl group positions and anomeric configuration (α/β) through coupling constants (e.g., Hz for α-anomers) .
- X-ray Crystallography : Synchrotron data (λ = 0.59040 Å) resolve conformational disorder in crystal structures, particularly in heterocyclic rings, using programs like SHELXL .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₂O₁₀, MW 354.33) and fragmentation patterns .
Q. What role does Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside play in glycosylation reactions?
The acetyl groups protect hydroxyl moieties, enabling selective deprotection during oligosaccharide synthesis. It acts as a glycosyl donor in chemical glycosylation, where the anomeric methyl group can be replaced with activated leaving groups (e.g., trichloroacetimidate) for coupling to acceptors . The steric bulk of acetyl groups influences reaction kinetics and stereoselectivity .
Q. What are the best practices for handling and storing Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside?
Store the compound at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and acetyl group hydrolysis. Purity (>95%) should be verified via HPLC or H NMR before use in sensitive reactions .
Advanced Research Questions
Q. How does the use of SHELX software enhance the structural analysis of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside in crystallographic studies?
SHELXL refines disordered structures by modeling alternative conformations (e.g., chroman rings with occupancy ratios of 0.858:0.142) and applying restraints to bond lengths/angles. For synchrotron data (Rint = 0.023), SHELXD solves phases via direct methods, while SHELXE improves electron density maps for ambiguous regions .
Q. What are the challenges in analyzing conformational disorder using synchrotron diffraction data?
Disorder in dihydropyran rings (e.g., two half-chair conformers) requires multi-component refinement. Restraints on displacement parameters (Ueq) and occupancy ratios are critical to avoid overfitting. Synchrotron data (e.g., 5956 reflections at 100 K) provide high resolution but demand rigorous validation via R-factors (e.g., wR = 0.118) .
Q. How can researchers resolve contradictions in stereochemical outcomes between enzymatic and chemical glycosylation using this compound?
Enzymatic methods (e.g., glycosyltransferases) often achieve higher stereoselectivity but require specific donor/acceptor pairs. In contrast, chemical glycosylation (e.g., Schmidt conditions) may yield mixed anomers, necessitating chromatographic separation. Comparative kinetic studies (e.g., monitoring / vs. reaction yields) clarify mechanistic divergences .
Q. What methodological considerations are critical when using this compound as a glycosyl donor in oligosaccharide synthesis?
- Activation Strategy : Use promoters like TMSOTf for trichloroacetimidate donors to enhance leaving-group efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize oxocarbenium intermediates, improving α-selectivity.
- Protection Compatibility : Ensure orthogonal protecting groups (e.g., benzyl for long-term stability) on acceptors to avoid premature deprotection .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964093 | |
Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |
Record name | NSC51250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC48281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC20732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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